molecular formula C7H12ClNO3 B2924996 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride CAS No. 2137451-00-2

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Cat. No.: B2924996
CAS No.: 2137451-00-2
M. Wt: 193.63
InChI Key: IDSMYFLFFRTZPK-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H11NO3·HCl It is a derivative of 2-oxa-5-azabicyclo[221]heptane, featuring a carboxylate group and a hydrochloride salt

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a suitable precursor followed by esterification.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols.

  • Substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: A closely related compound with a similar bicyclic structure but lacking the carboxylate group.

  • Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: Another derivative with a different position of the carboxylate group.

Uniqueness: Methyl 2-oxa-5-azabicyclo[22

Properties

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMYFLFFRTZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(CN1)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137451-00-2
Record name methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
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